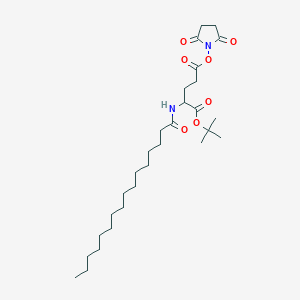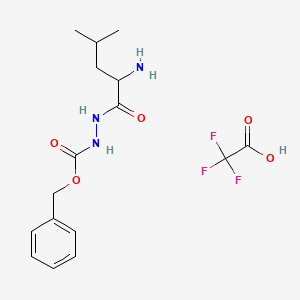
1-Boc-2-(L-leucyl)hydrazine TFA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its empirical formula C16H22F3N3O5 and a molecular weight of 393.36 . This compound is often utilized in research and development settings, particularly in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-LEU-NHNH-Z TFA typically involves the protection of the amino group of L-leucine, followed by the formation of a hydrazide derivative. The process generally includes the following steps:
Protection of the Amino Group: The amino group of L-leucine is protected using a benzyloxycarbonyl (Z) group.
Formation of Hydrazide: The protected L-leucine is then reacted with hydrazine to form the hydrazide derivative.
Trifluoroacetate Formation: The final step involves the formation of the trifluoroacetate salt by reacting the hydrazide derivative with trifluoroacetic acid.
Industrial Production Methods
Industrial production of H-LEU-NHNH-Z TFA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-LEU-NHNH-Z TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various peptide derivatives, amines, and substituted hydrazides .
Scientific Research Applications
H-LEU-NHNH-Z TFA has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptide-based compounds.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: H-LEU-NHNH-Z TFA is used in the production of peptide-based materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of H-LEU-NHNH-Z TFA involves its role as a peptide synthesis reagent. It acts by protecting the amino group of L-leucine, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and proteins, facilitating the synthesis of complex peptide structures .
Comparison with Similar Compounds
Similar Compounds
- N-(benzyloxycarbonyl)-L-alanyl hydrazide trifluoroacetate
- N-(benzyloxycarbonyl)-L-valyl hydrazide trifluoroacetate
- N-(benzyloxycarbonyl)-L-isoleucyl hydrazide trifluoroacetate
Uniqueness
H-LEU-NHNH-Z TFA is unique due to its specific structure, which includes the L-leucine residue. This structure imparts distinct properties, such as its reactivity and stability, making it particularly useful in peptide synthesis compared to other similar compounds .
Properties
Molecular Formula |
C16H22F3N3O5 |
|---|---|
Molecular Weight |
393.36 g/mol |
IUPAC Name |
benzyl N-[(2-amino-4-methylpentanoyl)amino]carbamate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7) |
InChI Key |
KUOXFVJOMSSDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-[[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B13396057.png)
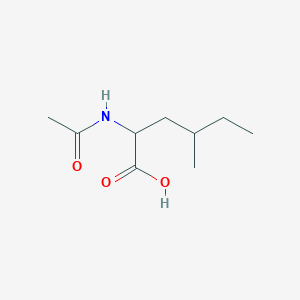

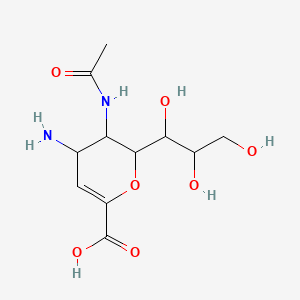
![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)
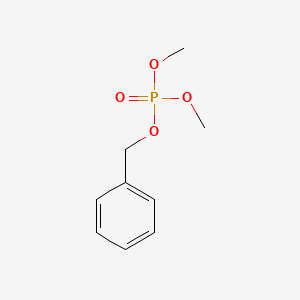
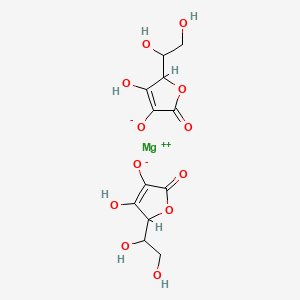
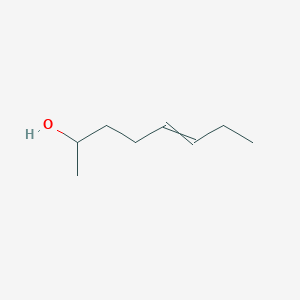
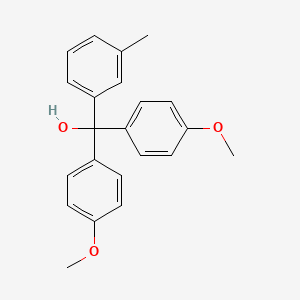

![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)
